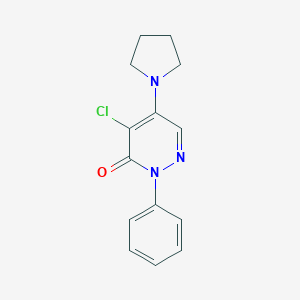
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine, also known as DBMPA, is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. DBMPA is a derivative of the naturally occurring compound benzylamine, and its synthesis method involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with propan-1-amine. In
科学研究应用
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine has been studied for its potential as a biological tool in various scientific research applications. One area of interest is its ability to selectively inhibit the activity of the histone demethylase KDM5A. Histone demethylases play a critical role in regulating gene expression, and dysregulation of these enzymes has been implicated in various diseases including cancer. This compound has been shown to selectively inhibit KDM5A activity without affecting other histone demethylases, making it a valuable tool for studying the role of KDM5A in disease.
作用机制
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine functions as a competitive inhibitor of KDM5A by binding to the enzyme's active site. This binding prevents the enzyme from demethylating histones, leading to altered gene expression. The selectivity of this compound for KDM5A is due to the unique structure of the enzyme's active site, which allows for specific recognition of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on gene expression in cells. Inhibition of KDM5A by this compound leads to increased levels of histone methylation, which can result in altered gene expression patterns. This effect has been observed in various cell types, including cancer cells. Additionally, this compound has been shown to induce cell death in cancer cells, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine has several advantages as a biological tool for scientific research. Its high selectivity for KDM5A allows for specific inhibition of this enzyme without affecting other histone demethylases. Additionally, this compound is readily available and easy to use in lab experiments. However, there are also limitations to the use of this compound. Its selectivity for KDM5A may limit its usefulness in studying other histone demethylases, and its effects on gene expression may be cell type-specific.
未来方向
There are several future directions for research on N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the effectiveness of this compound in treating various types of cancer. Additionally, research on the selectivity of this compound for KDM5A may lead to the development of new compounds that target other histone demethylases. Finally, the biochemical and physiological effects of this compound on different cell types should be further explored to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a valuable biological tool for scientific research due to its high selectivity for KDM5A and its potential as an anticancer agent. Its synthesis method has been optimized for high yield and purity, making it readily available for use in lab experiments. Further research on this compound's biochemical and physiological effects, as well as its potential as a therapeutic agent, will lead to a better understanding of its role in disease and may lead to the development of new treatments.
合成方法
The synthesis of N-(3,5-dibromo-2-methoxybenzyl)propan-1-amine involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with propan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a melting point of 125-127°C. This synthesis method has been optimized for high yield and purity, making this compound a readily available compound for scientific research.
属性
分子式 |
C11H15Br2NO |
|---|---|
分子量 |
337.05 g/mol |
IUPAC 名称 |
N-[(3,5-dibromo-2-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H15Br2NO/c1-3-4-14-7-8-5-9(12)6-10(13)11(8)15-2/h5-6,14H,3-4,7H2,1-2H3 |
InChI 键 |
RGHFHWLMZPGAHD-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=CC(=C1OC)Br)Br |
规范 SMILES |
CCCNCC1=C(C(=CC(=C1)Br)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)




![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)